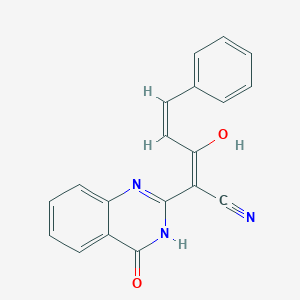
(2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile is a complex organic molecule characterized by its unique structure, which includes a quinazolinone moiety, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Aldol Condensation: The quinazolinone intermediate undergoes aldol condensation with an appropriate aldehyde to form the enone system.
Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and enone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazolinone and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s quinazolinone moiety is a pharmacophore in many biologically active molecules, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2-phenylquinazolin-4(3H)-one.
Enone Compounds: Molecules with similar enone systems, such as chalcones.
Nitrile-Containing Compounds: Compounds with nitrile groups, such as benzonitrile.
Uniqueness
The uniqueness of (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential as a lead compound in drug discovery highlight its significance in scientific research.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(2E,4Z)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C19H13N3O2/c20-12-15(17(23)11-10-13-6-2-1-3-7-13)18-21-16-9-5-4-8-14(16)19(24)22-18/h1-11,23H,(H,21,22,24)/b11-10-,17-15+ |
InChI Key |
WTMRUZOUIXCCSG-WONOQZHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)\O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


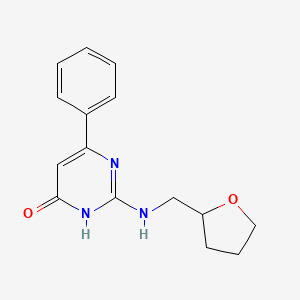
![4-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14872968.png)
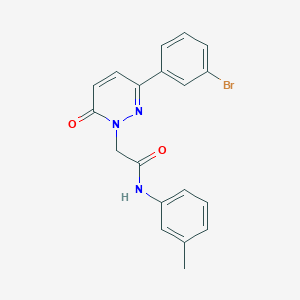
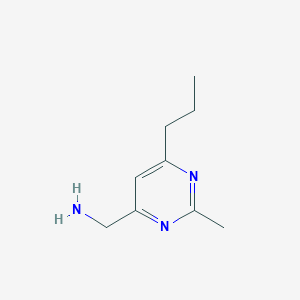
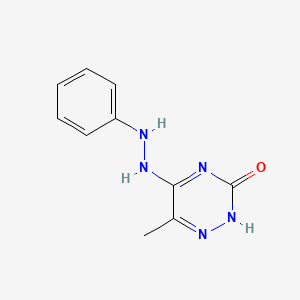
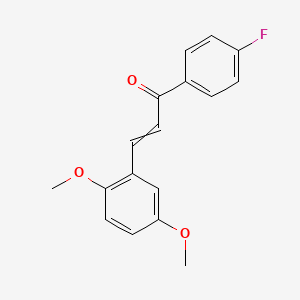
![3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride](/img/structure/B14873006.png)
![(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole](/img/structure/B14873007.png)
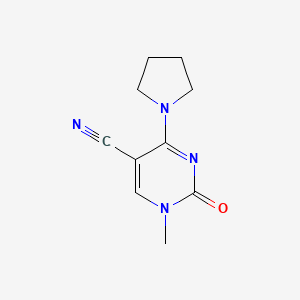
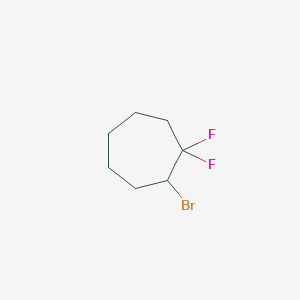
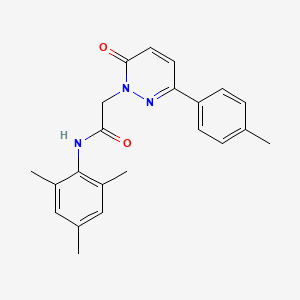

![benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B14873039.png)

